molecular formula C9H16N2O B1428497 1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone CAS No. 1147422-10-3

1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone

Katalognummer B1428497
CAS-Nummer: 1147422-10-3
Molekulargewicht: 168.24 g/mol
InChI-Schlüssel: RJBGDSXUIAWZNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone” is a laboratory chemical used for scientific research and development . Its IUPAC name is 7-acetyl-2,7-diazaspiro[3.5]nonane .


Molecular Structure Analysis

The molecular formula of “1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone” is C9H16N2O . The InChI code is 1S/C9H16N2O/c1-8(12)11-4-2-9(3-5-11)6-10-7-9/h10H,2-7H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of “1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone” is 168.24 . It should be stored in a refrigerator .

Wissenschaftliche Forschungsanwendungen

Covalent Inhibitors of KRAS G12C

This compound has been evaluated for its potential as a covalent inhibitor of KRAS G12C, which is a mutation associated with various cancers. The derivatives of this compound have shown favorable metabolic stability and anti-tumor activity .

Life Sciences and Organic Synthesis

The compound is also mentioned in the context of life sciences research and organic synthesis. It is used as a reagent in various fields, including advanced technology research related to life sciences, as well as environmental measurement .

Wirkmechanismus

Target of Action

The primary target of 1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone is the KRAS G12C protein . This protein plays a key role in cellular proliferation and differentiation .

Mode of Action

1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone acts as a covalent inhibitor of KRAS G12C . It binds to the mutated cysteine residue (G12C) of the KRAS protein . This binding results in the inhibition of the protein, thereby affecting its role in cellular proliferation and differentiation .

Biochemical Pathways

The inhibition of KRAS G12C by 1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone affects the RAS signaling pathway . This pathway is crucial for the regulation of cell growth and differentiation . The inhibition of KRAS G12C disrupts this pathway, leading to potential anti-tumor effects .

Pharmacokinetics

The pharmacokinetic properties of 1-(2,7-Diazaspiro[3It has been reported to havefavorable metabolic stability . This suggests that the compound may have good bioavailability, although further studies are needed to confirm this.

Result of Action

The inhibition of KRAS G12C by 1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone leads to anti-tumor activity . In an NCI-H1373 xenograft mouse model, the compound showed a dose-dependent antitumor effect .

Action Environment

The action of 1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored in a refrigerated environment

Safety and Hazards

The compound is used for scientific research and development only . It should not be released into the environment . In case of contact with skin or eyes, or if inhaled, it’s recommended to seek medical attention .

Zukünftige Richtungen

The compound has shown promising results in the treatment of solid tumors . Further optimization led to the identification of a potent compound with high metabolic stabilities in human and mouse liver microsomes . This compound showed a dose-dependent antitumor effect on subcutaneous administration in an NCI-H1373 xenograft mouse model .

Eigenschaften

IUPAC Name

1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-8(12)11-4-2-9(3-5-11)6-10-7-9/h10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBGDSXUIAWZNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone

Synthesis routes and methods

Procedure details

To a solution of 2,7-diaza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester (70 mg, 0.309 mmol) in DCM (3 mL) were added acetyl chloride (32 μL, 0.450 mmol) and triethylamine (54 μL, 0.526 mmol). The resulting mixture was stirred at RT for 2 h. The reaction mixture was loaded onto an Isolute® SCX-2 cartridge, and washed with MeOH then eluted with 2 M NH3 in MeOH to give 7-acetyl-2,7-diaza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester. To a solution of 7-acetyl-2,7-diaza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester in DCM (3 mL) was added TFA (1 mL) and the resulting mixture was stirred at RT for 1 h. The reaction mixture was loaded onto an Isolute® SCX-2 cartridge, washed with MeOH then eluted with 2 M NH3 in MeOH to give the title compound as a colourless oil (41 mg, 79%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone
Reactant of Route 2
1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.